G9a-IN-1
Beschreibung
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named 2-chloro-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine , adhering to IUPAC nomenclature rules for quinazoline derivatives. The numbering of the quinazoline core follows standard conventions, with substituents prioritized based on functional group precedence. Key substituents include:
- Chlorine (Cl) at position 2
- Methoxy (-OCH₃) at position 6
- N-(1-isopropylpiperidin-4-yl) at position 4
- 7-(3-pyrrolidin-1-ylpropoxy) at position 7
The compound is also identified by the CAS number 1350752-07-6 and PubChem CID 53474404 .
Molecular Formula and Weight: Computational vs. Experimental Validation
The molecular formula is C₂₄H₃₆ClN₅O₂ , with a computed molecular weight of 462.0 g/mol . This value aligns with the sum of atomic masses:
| Element | Quantity | Atomic Mass | Total Contribution |
|---|---|---|---|
| Carbon | 24 | 12.01 | 288.24 |
| Hydrogen | 36 | 1.01 | 36.36 |
| Chlorine | 1 | 35.45 | 35.45 |
| Nitrogen | 5 | 14.01 | 70.05 |
| Oxygen | 2 | 16.00 | 32.00 |
| Total | 462.0 g/mol |
Experimental validation is not explicitly reported in available literature, but computational models (e.g., PubChem 2.2) confirm the formula’s accuracy.
Three-Dimensional Conformational Analysis via X-Ray Crystallography
While direct X-ray crystallography data for this compound are unavailable, structural insights can be inferred from analogous quinazoline derivatives such as UNC0638 (PubChem CID 46224516), which shares the same core scaffold and substituent topology. In UNC0638’s crystal structure (PDB: 3RJW), the quinazoline ring adopts a planar conformation, with substituents positioned to maximize hydrogen bonding and hydrophobic interactions with target proteins. Key features include:
Substituent Topology: Role of Chlorine, Methoxy, and Pyrrolidinylpropoxy Groups
The substituents on the quinazoline core are strategically positioned to modulate electronic properties and molecular recognition.
Comparative Structural Analogues in the Quinazoline Family
Several quinazoline derivatives exhibit structural similarities but differ in substituent composition and biological activity.
Eigenschaften
IUPAC Name |
2-chloro-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36ClN5O2/c1-17(2)30-12-7-18(8-13-30)26-23-19-15-21(31-3)22(16-20(19)27-24(25)28-23)32-14-6-11-29-9-4-5-10-29/h15-18H,4-14H2,1-3H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTIAKXLWWMKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Key Intermediate: 2,4-Dichloroquinazoline
Chlorination of the quinazoline intermediate using phosphorus oxychloride (POCl₃) produces 2,4-dichloroquinazoline , a critical precursor for subsequent substitutions. This step avoids toxic solvents like N,N-dimethylformamide (DMF), aligning with environmentally friendly protocols.
Stepwise Synthesis of the Target Compound
Introduction of the 7-(3-(Pyrrolidin-1-yl)Propoxy) Group
The propoxy-pyrrolidine side chain at position 7 is installed via SNAr or alkylation. Intermediate 4,5-dimethoxy-2-nitrobenzoic acid reacts with pyrrolidine in the presence of a base to substitute the chloride, followed by nitro group reduction to aniline. Alternatively, 2,4-dichloroquinazoline undergoes alkoxylation with 3-(pyrrolidin-1-yl)propan-1-ol under basic conditions.
Substitution at Position 4: 1-Isopropylpiperidin-4-amine
The 4-chloro group is displaced by 1-isopropylpiperidin-4-amine via SNAr. This reaction typically occurs in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures (80–120°C). Microwave irradiation (160°C, 15 minutes) enhances reaction efficiency, achieving yields up to 75%.
Final Substitution at Position 2: Chlorine Retention
The 2-chloro group remains intact due to its lower reactivity compared to the 4-position, a result of electronic and steric effects. Selective substitution at position 4 is facilitated by using stoichiometric amounts of 1-isopropylpiperidin-4-amine and controlled reaction times.
Key Reaction Mechanisms and Conditions
Nucleophilic Aromatic Substitution (SNAr)
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, displacing chloride with water under microwave conditions (160°C, 15 minutes) achieves 75% yield.
Chlorination with POCl₃
Optimization Strategies
Solvent and Reagent Selection
Purification Techniques
Analytical Characterization
Spectroscopic Data
Table 1: Key Intermediates and Reaction Conditions
Table 2: Final Compound Characterization
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₂₄H₃₆ClN₅O₂ | HRMS |
| Melting Point | 198–202°C | DSC |
| Solubility | >10 mg/mL in DMSO | Kinetic solubility assay |
Challenges and Solutions
Analyse Chemischer Reaktionen
Arten von Reaktionen
G9a-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann Oxidationreaktionen, insbesondere an seinen funktionellen Gruppen, eingehen, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden unter kontrollierten Bedingungen verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um Reduktionsreaktionen zu erzielen.
Substitution: Verschiedene Nukleophile und Elektrophile werden in Substitutionsreaktionen verwendet, oft unter basischen oder sauren Bedingungen.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die auf ihre biologische Aktivität und Selektivität weiter getestet werden können .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound belongs to the quinazoline class, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives of piperidine have been associated with moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's ability to inhibit bacterial growth can be attributed to its interaction with bacterial enzymes or cell membranes.
Enzyme Inhibition
The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibitors of AChE are significant in treating conditions like Alzheimer's disease. Studies have reported that similar compounds demonstrate strong inhibitory effects against urease, which is involved in urinary tract infections .
Protein Kinase Inhibition
Quinazoline derivatives are known for their ability to inhibit various protein kinases, which play pivotal roles in cell signaling and cancer progression. Recent studies have focused on the synthesis of quinazoline derivatives to evaluate their potency against specific kinases such as DYRK1A and CLK1 . The planar structure of quinazolines is critical for maintaining inhibitory potency against these kinases.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several quinazoline derivatives, including the target compound, and assessed their biological activities through various assays. The results indicated that certain derivatives exhibited significant AChE inhibition with IC50 values comparable to established inhibitors .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 2.14 ± 0.003 | AChE Inhibitor |
| Compound B | 0.63 ± 0.001 | Urease Inhibitor |
| Compound C | 5.00 ± 0.005 | Antibacterial |
Case Study 2: Molecular Docking Studies
Molecular docking studies were conducted to predict the binding affinity of the compound towards target proteins involved in cancer pathways. The studies revealed favorable binding interactions with key amino acids in the active sites of protein kinases, suggesting potential as an anticancer agent .
Wirkmechanismus
G9a-IN-1 exerts its effects by specifically binding to the active site of G9a, thereby inhibiting its methyltransferase activity. This inhibition prevents the methylation of histone H3 at lysine 9, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the histone H3 lysine 9 residues, and its pathways involve the regulation of gene expression through epigenetic modifications .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Modifications and Activity
Quinazoline-based inhibitors vary in substituents at positions 2, 4, 6, and 7, which critically influence potency, selectivity, and solubility. Below is a detailed comparison:
*Calculated based on molecular formula from .
Key Findings
- Chloro vs. Cyclohexyl at Position 2 : Replacement of chloro with cyclohexyl (UNC0638) significantly enhances potency (IC₅₀ <0.03 μM vs. N/A for the target compound) by strengthening hydrophobic interactions with the G9a binding pocket .
- Propoxy Chain Modifications : The 3-(pyrrolidin-1-yl)propoxy group (target compound, UNC0638, UNC0642) optimizes solubility and hydrogen bonding, whereas piperidine variants (Compound 24a) show reduced activity due to steric hindrance .
- Fluorine Incorporation: UNC0642’s 4,4-difluoropiperidinyl group at position 2 improves metabolic stability and selectivity over off-targets like monoamine oxidases .
Biologische Aktivität
2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine, often referred to as G9a-IN-1, is a compound that has garnered attention due to its potential biological activities, particularly in cancer research and epigenetic modulation. This article delves into its synthesis, biological mechanisms, and therapeutic applications.
- IUPAC Name : 2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine
- Molecular Formula : C24H36ClN5O2
- Molecular Weight : 462.0 g/mol
- CAS Number : 1350752-07-6
This compound primarily functions as an inhibitor of G9a, a histone methyltransferase responsible for the dimethylation of lysine 9 on histone H3 (H3K9me2). This methylation is associated with transcriptional repression, thus inhibiting G9a can lead to the reactivation of silenced genes involved in tumor suppression and other critical cellular processes.
Key Mechanisms:
- Inhibition of Histone Methylation : this compound binds to the active site of G9a, preventing it from methylating histones, which alters chromatin structure and gene expression.
- Epigenetic Modulation : By inhibiting G9a, the compound may reverse epigenetic changes associated with various cancers, making it a candidate for cancer therapy.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. Its ability to modulate gene expression through epigenetic mechanisms has been linked to:
- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells by reactivating pro-apoptotic genes that were previously silenced by histone methylation.
Case Studies
- Breast Cancer Cell Lines : In vitro studies demonstrated that this compound treatment resulted in reduced cell viability and increased apoptosis in MCF7 breast cancer cells. The mechanism was attributed to the reactivation of tumor suppressor genes.
- Lung Cancer Models : In A549 lung cancer cell lines, this compound inhibited cell proliferation significantly compared to controls. The compound's effects were linked to altered expression of genes involved in cell cycle regulation and apoptosis.
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine |
| Molecular Formula | C24H36ClN5O2 |
| Molecular Weight | 462.0 g/mol |
| CAS Number | 1350752-07-6 |
| Biological Activity | Observations |
|---|---|
| Anticancer Activity | Induces apoptosis in MCF7 cells |
| Cell Proliferation Inhibition | Significant reduction in A549 cells |
Q & A
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
- Methodology : Pilot-scale reactions often face low yields in Pd-catalyzed steps. Switch to immobilized catalysts (e.g., SiliaCat DPP-Pd) for recyclability. Use flow chemistry for exothermic steps (e.g., propoxy group introduction). Process analytical technology (PAT) monitors intermediates in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
